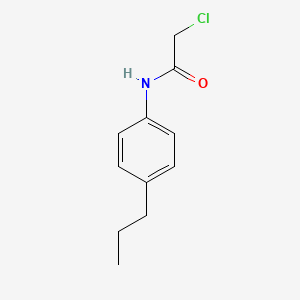

2-chloro-N-(4-propylphenyl)acetamide

Description

Contextualization within Chloroacetamide Chemistry

Chloroacetamides are a class of organic compounds characterized by an acetamide (B32628) group in which one of the methyl protons has been replaced by a chlorine atom. The parent compound, 2-chloroacetamide (B119443) (ClCH₂CONH₂), is a versatile reagent and has been used as an herbicide, preservative, and in the manufacturing of pharmaceuticals. wikipedia.org The chemical reactivity of chloroacetamides is dominated by the carbon-chlorine bond. The presence of the adjacent electron-withdrawing carbonyl group makes the chlorine atom a good leaving group in nucleophilic substitution reactions.

N-substituted chloroacetamides, such as 2-chloro-N-(4-propylphenyl)acetamide, are typically synthesized via the chloroacetylation of a corresponding primary or secondary amine. ijpsr.info This common synthetic route involves reacting an amine (in this case, 4-propylaniline) with chloroacetyl chloride or a related chloroacetylating agent. ijpsr.infoneliti.com The resulting N-aryl chloroacetamide scaffold is a key building block in organic synthesis, as the reactive chlorine atom can be readily displaced by a variety of nucleophiles (containing oxygen, nitrogen, or sulfur), allowing for the construction of more complex molecules and various heterocyclic systems. nih.gov

Relevance in Contemporary Academic Research

N-(substituted phenyl)-2-chloroacetamides are important intermediates in modern organic synthesis. nih.gov Academic research has extensively utilized this class of compounds as precursors for the synthesis of a wide range of chemical derivatives. Their utility stems from the reactive C-Cl bond, which allows for facile derivatization to build larger, more complex molecular architectures, including various heterocyclic compounds. nih.gov

Furthermore, the N-aryl chloroacetamide motif is a key feature in molecules studied for their biological activity. Numerous studies have synthesized libraries of these compounds to screen for potential antimicrobial applications, with various derivatives showing activity against different strains of bacteria and fungi. ijpsr.infoneliti.com Research has demonstrated that modifications to the N-aryl ring can significantly influence the biological efficacy of these compounds. scielo.br Consequently, molecules like this compound serve as valuable starting points and reference compounds in the development of new bioactive agents. ijpsr.info

Structural Framework of the Compound

The precise chemical identity of this compound is defined by its nomenclature and structural representations.

| Identifier | Value |

| Systematic Nomenclature | This compound |

| Molecular Formula | C₁₁H₁₄ClNO bldpharm.com |

| SMILES Notation | CCCC1=CC=C(C=C1)NC(=O)CCl bldpharm.com |

| CAS Registry Number | 20331-00-4 bldpharm.comaccelachem.com |

Systematic Nomenclature: this compound

Following IUPAC conventions, the name clearly describes the molecular structure. "Acetamide" indicates a two-carbon amide. "2-chloro" specifies a chlorine atom on the carbon adjacent to the carbonyl group. "N-(4-propylphenyl)" denotes that the amide nitrogen is substituted with a phenyl (benzene) ring, which itself bears a propyl group at its fourth position.

Molecular Formula: C₁₁H₁₄ClNO

The molecular formula confirms the elemental composition of the compound, accounting for all atoms of carbon, hydrogen, chlorine, nitrogen, and oxygen. bldpharm.com This corresponds to a molecular weight of approximately 211.69 g/mol . bldpharm.comchemicalbook.com

Representative SMILES Notation: CCCC1=CC=C(C=C1)NC(=O)CCl

The Simplified Molecular Input Line Entry System (SMILES) provides a linear text-based representation of the chemical structure. bldpharm.com This notation unambiguously describes the connectivity of the atoms: a propyl group (CCCC) attached to a benzene (B151609) ring (C1=CC=C...C=C1), which is in turn bonded to the amide nitrogen (N) that is part of the chloroacetamide group (C(=O)CCl). bldpharm.com

CAS Registry Number: 20331-00-4

This unique numerical identifier is assigned by the Chemical Abstracts Service (CAS) to this specific chemical substance, ensuring it can be precisely identified in databases and literature without ambiguity. bldpharm.comaccelachem.com

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-propylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-2-3-9-4-6-10(7-5-9)13-11(14)8-12/h4-7H,2-3,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRNVZNXDFJSFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies

Direct Synthesis Approaches

The most prevalent method for synthesizing 2-chloro-N-(4-propylphenyl)acetamide is through the direct acylation of 4-propylaniline (B1194406) with chloroacetyl chloride. This approach is favored for its efficiency and straightforwardness.

Acylation of Substituted Anilines with Chloroacetyl Chloride

This reaction involves the nucleophilic attack of the amino group of 4-propylaniline on the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride.

The synthesis of N-substituted-2-chloroacetamides is typically achieved by reacting various aniline (B41778) derivatives with chloroacetyl chloride. nih.gov A common procedure involves dissolving the substituted aniline and a base in a suitable solvent, followed by the dropwise addition of chloroacetyl chloride, often under cooled conditions to manage the exothermic nature of the reaction. nih.gov For instance, in the synthesis of analogous compounds, chloroacetyl chloride is added to a solution of the respective aniline and a base like triethylamine (B128534) in a solvent such as toluene, with the reaction mixture being cooled in an ice bath. nih.gov The reaction is then typically stirred for several hours at room temperature to ensure completion. nih.gov

The selection of reagents is crucial, with 4-propylaniline serving as the amine source and chloroacetyl chloride as the acylating agent. The purity of these starting materials directly impacts the purity of the final product.

Table 1: Examples of Reaction Conditions for the Synthesis of Analogous 2-Chloro-N-arylacetamides

| Substituted Aniline | Base | Solvent | Temperature | Reaction Time | Yield | Reference |

| 4-fluoroaniline | Triethylamine | Toluene | Ice bath, then room temp. | 4 hours | - | nih.gov |

| Aniline | DBU | THF | 0-5 °C, then room temp. | 3-6 hours | 75-95% | sphinxsai.com |

| p-Aminophenol | Sodium acetate (B1210297) | Acetic Acid | Cooled to -2 °C, then room temp. | 2 hours | 72% | neliti.com |

| 4-methoxyaniline | - | - | - | - | 80% | researchgate.net |

| N-isopropyl-4-fluoroaniline | Triethylamine | - | Room temperature | 4-6 hours | - | google.com |

The inclusion of a base is essential to neutralize the hydrogen chloride (HCl) byproduct generated during the acylation reaction. derpharmachemica.com The formation of HCl can otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Non-nucleophilic tertiary amines like triethylamine are commonly employed for this purpose. nih.govgoogle.com Other bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have also been shown to be effective, potentially increasing the reaction rate. sphinxsai.com In some cases, a weaker base like sodium acetate in acetic acid is used. neliti.comnih.gov

The choice of solvent plays a significant role in reaction efficiency by affecting the solubility of reactants and the reaction temperature. Aprotic solvents such as toluene, tetrahydrofuran (B95107) (THF), and dioxane are frequently used. nih.govsphinxsai.comresearchgate.net The solvent should be inert to the reactants and reaction conditions. The combination of DBU as a base and THF as a solvent has been reported to give excellent results in the synthesis of various N-aryl amides. sphinxsai.com

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters can be optimized. Controlling the reaction temperature, often by cooling the mixture during the addition of the highly reactive chloroacetyl chloride, is critical to prevent side reactions. nih.gov The rate of addition of chloroacetyl chloride should also be carefully managed.

Following the reaction, a common workup procedure involves filtering off the hydrochloride salt of the base and washing the organic phase with water to remove any remaining water-soluble impurities. nih.gov The solvent is then typically removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product of high purity. sphinxsai.com Monitoring the reaction progress using thin-layer chromatography (TLC) can help determine the optimal reaction time. sphinxsai.comijpsr.info The synthesis of a similar compound, 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide, was reported to achieve a high yield of 96% and a purity of 97.1% through careful control of reaction conditions and a simple workup involving water washing. google.com

Precursor Chemistry and Intermediate Compound Preparation

The primary precursor for the synthesis of this compound is 4-propylaniline. This intermediate is a substituted aniline with a propyl group at the para position of the benzene (B151609) ring.

Properties of 4-Propylaniline:

Molecular Formula: C₉H₁₃N chemicalbook.comscbt.com

Molecular Weight: 135.21 g/mol chemicalbook.comscbt.com

Appearance: Light yellow to brown liquid chemicalbook.com

Boiling Point: 224-226 °C chemicalbook.comchemdad.com

Density: 0.919 g/mL at 25 °C chemicalbook.comchemdad.com

While 4-propylaniline is commercially available, it can also be synthesized through various methods. One potential synthetic route involves the reduction of 1-nitro-4-propylbenzene. chemdad.com

Advanced Synthetic Transformations Utilizing the Chloroacetamide Moiety

The chloroacetamide moiety in this compound is a versatile functional group that can be used for further synthetic transformations. The presence of the reactive C-Cl bond allows for nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of more complex molecules.

N-(substituted phenyl)-2-chloroacetamides are recognized as important intermediates in organic synthesis. nih.gov For example, they can be utilized in the synthesis of derivatives like (quinolin-8-yloxy)acetamide and 2,5-piperazinedione. nih.gov In another application, 2-chloro-N-arylacetamides react with sodium hydrogen selenide (B1212193) to form diorganyl selenide compounds. ekb.eg Furthermore, the chloroacetamide can undergo reaction with sodium methacrylate (B99206) in the presence of a phase transfer catalyst to yield a methacrylate monomer, demonstrating its utility in polymer chemistry. researchgate.net These examples highlight the potential of this compound as a building block for a diverse range of chemical structures.

Nucleophilic Substitution Reactions for Diversification and Functionalization

The chlorine atom in 2-chloro-N-(aryl)acetamides is readily displaced by a variety of nucleophiles, a characteristic that makes it a valuable precursor for creating diverse molecular structures. researchgate.net This reactivity is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the carbon-chlorine bond and makes the α-carbon susceptible to nucleophilic attack. sydney.edu.au

A range of nucleophiles, including those containing oxygen, nitrogen, and sulfur atoms, can be employed to displace the chloride ion. researchgate.net For instance, the reaction of N-aryl-2-chloroacetamides with various nucleophiles is a common strategy for synthesizing new derivatives. researchgate.net This facile substitution allows for the introduction of a wide array of functional groups, leading to the generation of libraries of compounds with potentially diverse biological activities. The general scheme for this transformation involves the attack of a nucleophile on the electrophilic carbon atom bearing the chlorine, resulting in the formation of a new carbon-nucleophile bond and the expulsion of the chloride ion. sydney.edu.au

| Reactant | Nucleophile | Product |

| 2-chloro-N-(aryl)acetamide | Oxygen Nucleophile (e.g., RO⁻) | 2-alkoxy-N-(aryl)acetamide |

| 2-chloro-N-(aryl)acetamide | Nitrogen Nucleophile (e.g., R₂NH) | 2-(dialkylamino)-N-(aryl)acetamide |

| 2-chloro-N-(aryl)acetamide | Sulfur Nucleophile (e.g., RS⁻) | 2-(alkylthio)-N-(aryl)acetamide |

Cyclization Reactions to Form Fused Heterocyclic Systems

Beyond simple substitution, 2-chloro-N-(aryl)acetamides serve as key starting materials for the synthesis of various fused heterocyclic systems. These reactions often proceed through an initial nucleophilic substitution followed by an intramolecular cyclization step. The specific heterocyclic system formed depends on the nature of the nucleophile and the reaction conditions employed.

For example, N-(substituted phenyl)-2-chloroacetamides are utilized as intermediates in the synthesis of derivatives like (quinolin-8-yloxy) acetamide (B32628) and 2,5-piperazinedione. nih.govresearchgate.net These transformations highlight the role of the chloroacetamide moiety in facilitating the construction of more complex, cyclic structures. The initial substitution introduces a functional group that can then react with another part of the molecule, often the aromatic ring or the amide group, to close a ring and form the heterocyclic scaffold.

Multi-Step Organic Reaction Sequences for Complex Scaffolds

The utility of 2-chloro-N-(aryl)acetamides extends to their use as foundational building blocks in multi-step synthetic sequences aimed at constructing complex molecular architectures. Their ability to undergo both nucleophilic substitution and participate in cyclization reactions makes them versatile starting points for assembling more elaborate structures. researchgate.net

For instance, the synthesis of 2-(9-oxoacridin-10(9H)-yl)-N-phenyl acetamide derivatives is achieved through the condensation of 2-chloro-N-phenyl acetamides with acridone. neliti.com This reaction demonstrates how the chloroacetamide unit can be used to link different molecular fragments, paving the way for the creation of intricate scaffolds with potential applications in medicinal chemistry and materials science.

Green Chemistry Considerations in Chloroacetamide Synthesis

The synthesis of chloroacetamides, including this compound, typically involves the reaction of an amine with chloroacetyl chloride. neliti.commdpi.comijpsr.info Traditional methods often utilize organic solvents and may require purification steps to remove byproducts. nih.gov In the context of green chemistry, efforts are being made to develop more environmentally benign synthetic protocols.

One approach involves performing reactions in greener solvents, such as water, or under solvent-free conditions. For example, the synthesis of 2-selenoacetanilides has been achieved in water, offering a cleaner alternative to traditional organic solvents. researchgate.net Another key principle of green chemistry is the use of catalysts to improve reaction efficiency and reduce waste. While the synthesis of the parent 2-chloro-N-(aryl)acetamides is often a straightforward acylation, subsequent reactions can benefit from catalytic approaches. For instance, the use of a phase-transfer catalyst like TEBAC (triethylbenzylammonium chloride) has been reported in substitution reactions of 2-chloro-N-(4-methoxyphenyl)acetamide. researchgate.net The development of cleaner and more efficient synthetic methods for chloroacetamides and their derivatives remains an active area of research, aiming to minimize the environmental impact of these important chemical transformations.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the α-Chloro Carbon: Nucleophilic Displacement Pathways

The chlorine atom in N-aryl 2-chloroacetamides is readily displaced by a range of nucleophiles. researchgate.net This substitution is a key pathway for the synthesis of more complex molecules. Oxygen, nitrogen, and sulfur-based nucleophiles are particularly effective in these SN2 reactions. researchgate.netresearchgate.net

Oxygen Nucleophiles: Alkoxides and hydroxides can react to replace the chlorine, forming the corresponding α-hydroxy or α-alkoxy derivatives. For instance, reaction with sodium isopropoxide leads to the substitution of the chlorine atom with an isopropoxy group. researchgate.net

Nitrogen Nucleophiles: Amines and other nitrogen-containing compounds can act as nucleophiles, leading to the formation of a new carbon-nitrogen bond. These reactions are fundamental in building more complex amide structures or heterocyclic systems.

Sulfur Nucleophiles: Thiolates and other sulfur-based nucleophiles are highly effective in displacing the chloride, a reaction pathway relevant in both synthetic chemistry and metabolic processes involving reactions with species like glutathione. researchgate.net

Interactive Table: Representative Intermolecular Nucleophilic Substitution Reactions

| Nucleophile Type | Example Nucleophile | Reagent Example | Product Type |

|---|---|---|---|

| Oxygen | Hydroxide (B78521) | Sodium Hydroxide | 2-hydroxy-N-(4-propylphenyl)acetamide |

| Oxygen | Alkoxide | Sodium Ethoxide | 2-ethoxy-N-(4-propylphenyl)acetamide |

| Nitrogen | Amine | Ammonia | 2-amino-N-(4-propylphenyl)acetamide |

In certain reaction conditions, the initial intermolecular nucleophilic substitution can be followed by a subsequent intramolecular cyclization. researchgate.net This process is a powerful method for constructing various heterocyclic ring systems.

One prominent example involves the reaction of N-aryl 2-chloroacetamides with reagents like ammonium (B1175870) thiocyanate. The reaction proceeds via initial substitution by the sulfur atom of the thiocyanate, followed by an intramolecular cyclization involving the amide nitrogen, ultimately forming a 2-(arylimino)thiazolidin-4-one ring system. researchgate.net Another pathway involves the intermolecular self-condensation of two molecules of the chloroacetamide, which can be promoted by certain catalysts. This dimerization can lead to the formation of a 1,4-diarylpiperazine-2,5-dione intermediate, which can then be cleaved to yield N-aryl glycine (B1666218) derivatives. nih.gov

Amide Bond Reactivity: Hydrolytic Pathways

The amide bond in 2-chloro-N-(4-propylphenyl)acetamide can undergo hydrolysis under both acidic and basic conditions, although amides are generally less reactive towards hydrolysis than esters. viu.ca The specific pathways and products are highly dependent on the catalyst used. nih.govacs.org

Under strongly acidic conditions and often at elevated temperatures, chloroacetamides can undergo hydrolysis. researchgate.netacs.org The mechanism involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. The departure of the amine as a protonated species results in the cleavage of the amide bond, yielding a carboxylic acid (chloroacetic acid) and the corresponding aniline (B41778) (4-propylaniline). chemistrysteps.com For more complex chloroacetamides that contain ether linkages on the N-alkyl substituents (which is not the case for this compound), cleavage of these ether groups can also occur under acidic conditions. researchgate.netacs.org

Base-catalyzed hydrolysis of chloroacetamides can proceed through two primary competitive pathways. researchgate.netnih.govacs.org

SN2 Pathway: The most common pathway involves a direct bimolecular nucleophilic substitution (SN2) reaction at the α-chloro carbon. researchgate.net The hydroxide ion acts as a nucleophile, displacing the chloride ion to form a hydroxy-substituted derivative, 2-hydroxy-N-(4-propylphenyl)acetamide. nih.govacs.org

Amide Cleavage Pathway: A less common but viable alternative is the cleavage of the amide bond itself. This involves the nucleophilic attack of the hydroxide ion on the amide carbonyl carbon. chemistrysteps.com This forms a tetrahedral intermediate, which then collapses by expelling the amide anion (a poor leaving group), a step that is generally unfavorable but can be driven forward under forcing conditions like high temperatures and excess base. chemistrysteps.com This pathway results in the formation of a carboxylate salt (chloroacetate) and the aniline (4-propylaniline). researchgate.netnih.gov

Subtle differences in the structure of the chloroacetamide can significantly influence which hydrolytic pathway is favored. nih.govacs.org

Interactive Table: Comparison of Hydrolysis Pathways

| Condition | Primary Reactive Site | Key Mechanism | Primary Products |

|---|---|---|---|

| Acid-Catalyzed | Amide Carbonyl | Protonation, Nucleophilic Acyl Substitution | Chloroacetic acid, 4-Propylaniline (B1194406) |

| Base-Catalyzed | α-Chloro Carbon | SN2 Nucleophilic Substitution | 2-hydroxy-N-(4-propylphenyl)acetamide, Chloride |

Conformational Dynamics and Rotational Isomerism

The structure of N-arylacetamides like this compound is not static. Restricted rotation around single bonds gives rise to different conformational isomers, or rotamers. nih.gov The presence and ratio of these isomers in solution can be observed using techniques like NMR spectroscopy. mdpi.com

Two primary sources of rotational isomerism exist in this molecule:

Amide Bond (N—CO) Rotation: The delocalization of the nitrogen lone pair into the carbonyl group gives the N—CO bond partial double-bond character. researchgate.net This restricts rotation, leading to the possibility of E/Z (or trans/cis) isomers. For secondary amides, these isomers are distinct and can interconvert, though the energy barrier to rotation is significant. mdpi.com

Aryl-Nitrogen (N—Ar) Bond Rotation: Rotation around the single bond connecting the amide nitrogen to the 4-propylphenyl ring can also be restricted, particularly if there are bulky substituents on the ring or nitrogen. This can lead to the existence of atropisomers, which are stereoisomers resulting from hindered rotation. nih.gov In N-aryl amides, these atropisomers are often described as syn and anti, referring to the orientation of the aryl group relative to the rest of the amide structure. nih.gov

The equilibrium between these various isomers is influenced by steric and electronic interactions within the molecule. nih.gov The interconversion between these rotamers can be slow on the NMR timescale, allowing for the observation of distinct signals for each isomer. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Chloroacetic acid |

| 4-propylaniline |

| 2-hydroxy-N-(4-propylphenyl)acetamide |

| 2-ethoxy-N-(4-propylphenyl)acetamide |

| 2-amino-N-(4-propylphenyl)acetamide |

| 2-(phenylthio)-N-(4-propylphenyl)acetamide |

| 2-(arylimino)thiazolidin-4-one |

| 1,4-diarylpiperazine-2,5-dione |

| N-aryl glycine |

| Propachlor |

Substituent Effects on Reaction Kinetics and Selectivity of this compound

The reactivity of this compound, a member of the N-aryl-2-chloroacetamide family, is significantly influenced by the electronic properties of substituents on the phenyl ring. While specific kinetic data for the 4-propyl derivative is not extensively available in the reviewed literature, a comprehensive understanding of substituent effects can be gleaned from studies on analogous N-substituted phenyl-2-chloroacetamides. These investigations reveal that the rate and selectivity of nucleophilic substitution at the α-carbon are governed by the electron-donating or electron-withdrawing nature of the substituents.

The primary reaction pathway for this class of compounds involves the nucleophilic displacement of the chlorine atom. researchgate.net The electron density at the reaction center, the carbon atom bonded to chlorine, is modulated by the substituent on the aryl ring through inductive and resonance effects. Electron-withdrawing groups are generally expected to increase the electrophilicity of the α-carbon, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups should decrease the rate of reaction.

Detailed Research Findings

Quantitative structure-activity relationship (QSAR) studies on various N-(substituted phenyl)-2-chloroacetamides have provided insights into how different substituents impact their biological activity, which is often linked to their chemical reactivity. For instance, a study on the antimicrobial potential of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated that the biological activity varied with the position and nature of the substituents. While this study focused on biological endpoints, the underlying principle of substituent-dependent reactivity is evident.

In a more direct investigation of chemical reactivity, a kinetic study of the reaction of N-phenylchloroacetamide (NPC) with a variety of thiol nucleophiles was conducted. rsc.org This study, while not varying the substituent on the phenyl ring of NPC, provides a framework for understanding the kinetics of this type of reaction. The reaction was found to proceed via a concerted SN2 mechanism. A Brønsted-type plot, which correlates the reaction rate with the pKa of the nucleophile, yielded a βnucRS− value of 0.22 ± 0.07. rsc.org This value suggests a relatively early transition state with respect to the attacking nucleophile. rsc.org

Although a specific Hammett plot for the nucleophilic substitution of this compound was not found in the available literature, the principles of the Hammett equation are directly applicable. The Hammett equation, log(k/k₀) = σρ, quantitatively relates the reaction rate (k) of a substituted reactant to that of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ). For the nucleophilic substitution of 2-chloro-N-arylacetamides, a positive ρ value would be expected, indicating that electron-withdrawing groups (with positive σ values) accelerate the reaction. The magnitude of ρ would quantify the sensitivity of the reaction to substituent effects.

The following interactive data table illustrates the expected trend in relative reaction rates for a hypothetical nucleophilic substitution reaction of para-substituted 2-chloro-N-phenylacetamides based on the Hammett constants (σp) of the substituents. The propyl group (in the target molecule) is an electron-donating group, and thus would be expected to decrease the reaction rate compared to the unsubstituted compound.

Hypothetical Relative Reaction Rates of para-Substituted 2-chloro-N-phenylacetamides

| Substituent (X) | Hammett Constant (σp) | Expected Relative Rate (kX/kH) | Effect on Reaction Rate |

|---|---|---|---|

| -NO2 | 0.78 | Accelerated | Strongly Electron-Withdrawing |

| -CN | 0.66 | Accelerated | Strongly Electron-Withdrawing |

| -Cl | 0.23 | Slightly Accelerated | Electron-Withdrawing |

| -H | 0.00 | Reference | Neutral |

| -CH3 | -0.17 | Slightly Retarded | Electron-Donating |

| -C3H7 (Propyl) | -0.15 | Slightly Retarded | Electron-Donating |

| -OCH3 | -0.27 | Retarded | Strongly Electron-Donating |

This table is a qualitative representation based on established principles of physical organic chemistry. The actual magnitude of the rate change would depend on the specific reaction conditions and the nucleophile involved.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Structural Determinants for Biological Activity

The biological profile of N-phenylacetamide derivatives is intricately linked to their structural features. Key determinants of activity include the nature and position of substituents on the aromatic ring, the reactivity of the chloroacetyl moiety, and the introduction of diverse heterocyclic systems.

Research into a series of N-(substituted phenyl)-2-chloroacetamides has demonstrated that various functional groups on the phenyl core affect antimicrobial properties. nih.gov For instance, compounds featuring electron-withdrawing groups such as 4-acetyl and 4-cyano, or electron-donating groups like 4-hydroxy, have shown notable activity. nih.gov The lipophilicity, a key factor in a molecule's biological potential, is also heavily influenced by these substitutions; N-(4-bromophenyl)-2-chloroacetamide showed the highest lipophilicity in one study. nih.govresearchgate.net

The position of the substituent is also a determining factor. Studies on bactericidal activity revealed that substituents like fluorine, chlorine, bromine, and trifluoromethyl at the 4-position of the benzene (B151609) ring tend to increase activity, whereas substitution at the 3-position is often less favorable. nih.gov A comparative study showed that among halogen-substituted compounds, a 4-fluoro (4-F) substitution on the benzene ring was most beneficial for antibacterial activity, followed by 4-chloro (4-Cl) and then 4-bromo (4-Br). mdpi.com

Furthermore, Density Functional Theory (DFT) calculations on N-phenylacetamide (NPA) derivatives have been used to investigate the effect of substituents on the aromaticity of the phenyl ring. worldscientific.com These studies found that the aromaticity of the derivatives decreased in the order of NO2 > CN > CF3 > Br > Cl > F > H > CH3 > NH2 for substitutions at both meta and para positions. worldscientific.com This order directly correlates with the electron-withdrawing and electron-releasing strengths of the substituents, which in turn can be linked to biological activity. worldscientific.com The introduction of a chlorine atom, for example, has been shown to be a valuable modification for enhancing the cytotoxic properties of certain anticancer agents. nih.gov

Table 1: Impact of Aromatic Ring Substitutions on Antimicrobial Activity of N-(substituted phenyl)-2-chloroacetamides Data synthesized from findings in referenced studies. nih.gov

| Substituent (Position) | General Effect on Activity | Observed Property |

|---|---|---|

| 4-Methyl | Variable | Moderate antimicrobial activity |

| 4-Methoxy | Variable | Moderate antimicrobial activity |

| 4-Chloro | Enhances activity | Good bactericidal activity nih.gov |

| 4-Bromo | Enhances activity | High lipophilicity, good bactericidal activity nih.govnih.gov |

| 4-Fluoro | Enhances activity | Most helpful for antibacterial activity among halogens mdpi.com |

| 4-Nitro | Enhances activity | Increases aromaticity, often linked to bioactivity worldscientific.com |

| 4-Acetyl | Enhances activity | Favorable for high permeability nih.gov |

| 4-Hydroxy | Enhances activity | Lowest lipophilicity, favorable for permeability nih.gov |

| 4-Cyano | Enhances activity | Favorable for high permeability nih.gov |

The chloroacetyl group is a highly reactive and crucial component of 2-chloro-N-phenylacetamide derivatives. Its electrophilic nature, stemming from the chlorine atom, makes it susceptible to nucleophilic substitution, a property that is often exploited in the synthesis of more complex molecules. researchgate.net The ease with which the chlorine atom can be replaced allows this moiety to act as a key building block for creating a diverse range of analogues. researchgate.net

The reactivity of the chloroacetyl group is fundamental to the biological mechanism of many of these compounds. While direct modifications of the chloroacetyl group itself (e.g., replacing chlorine with other halogens) are less commonly explored in the literature compared to aromatic ring substitutions, its presence is vital. For example, in the synthesis of various heterocyclic systems, the chloroacetyl group serves as the reactive handle that enables cyclization reactions. researchgate.net

Studies on related scaffolds, such as β-lactams, have shown that modifying the halogen substituent can have a significant impact on antiproliferative activity. For instance, replacing a chloro group with a bromo substituent on an azetidin-2-one (B1220530) ring resulted in a 17-fold decrease in activity in one case, highlighting the specific role of the halogen. mdpi.com The conformation of the chloroacetyl group is also significant; in the solid state of 2-chloro-N-phenylacetamide, the C-Cl and C=O bonds are syn to each other, a feature that may influence receptor binding. researchgate.net The presence of the chloroacetyl moiety can also lead to intramolecular interactions, such as hydrogen bonds, which stabilize the molecule's conformation. researchgate.net

Incorporating heterocyclic rings into the N-phenylacetamide scaffold is a widely used strategy to generate novel compounds with diverse biological activities. mdpi.com The chloroacetyl group often serves as the chemical linker for introducing these moieties. researchgate.net Heterocyclic systems like thiazole, benzimidazole, piperazine, and quinazolinone have been successfully integrated, often leading to enhanced pharmacological profiles. nih.govnih.govmdpi.comnih.gov

For example, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were designed and synthesized, showing promising antibacterial activities. nih.gov Thiazole-containing compounds are known to exhibit a wide range of biological effects, including bactericidal, fungicidal, and antiviral properties. nih.gov Similarly, reacting 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole (B194830) has yielded derivatives with potential antidepressant activity. nih.gov

The hybridization of the N-phenylacetamide structure with other pharmacologically active heterocycles is a key concept in modern drug design. mdpi.com This approach aims to combine the features of two different bioactive molecules to create a new hybrid with potentially synergistic or enhanced effects. mdpi.com For instance, reacting 2-chloro-N-phenylacetamides with various amines, including those containing heterocyclic structures like piperazine, is a common synthetic route to new derivatives with potential antimicrobial or anticancer properties. mdpi.comijpsr.info The resulting complex molecules often exhibit improved binding to biological targets. mdpi.com

Design Principles for Novel Analogues

The rational design of new analogues based on the 2-chloro-N-phenylacetamide scaffold leverages the SAR insights gained from previous studies. Strategies include targeted modifications of side chains and more profound structural changes like scaffold hopping and bioisosteric replacement.

A primary strategy in analogue design involves the systematic modification of the side chains attached to the core N-phenylacetamide structure. This rational approach aims to fine-tune the molecule's properties to enhance potency, selectivity, or pharmacokinetic profiles. nih.gov

Based on SAR data, which indicates that electron-withdrawing and electron-donating groups at the para-position of the phenyl ring are often favorable for activity, medicinal chemists can rationally select new substituents for synthesis. nih.govworldscientific.com For example, if a 4-chloro substitution proves effective, analogues with other halogens or pseudo-halogens like cyano (CN) or trifluoromethyl (CF3) might be designed to explore the effects of varying electronegativity and size. worldscientific.com

This design principle was employed in the development of new 2,4-diphenyl-5H-indeno[1,2-b]pyridine analogues, where chlorine atoms were systematically introduced at different positions of the phenyl rings to probe their effect on cytotoxicity. nih.gov This methodical approach allows for a deeper understanding of how specific structural changes translate into biological outcomes, providing valuable insights for future drug development. nih.gov

Scaffold hopping and bioisosteric replacement are advanced drug design strategies aimed at creating novel chemotypes while retaining the biological activity of a known parent compound. nih.gov These methods are used to improve drug-like properties, circumvent existing patents, or discover compounds with new biological profiles. nih.govresearchgate.net

Bioisosteric replacement involves substituting a functional group or moiety in a molecule with another that has similar physical or chemical properties, thereby maintaining the original biological activity. nih.govresearchgate.net For the N-phenylacetamide scaffold, a classic example would be replacing a phenyl ring with a different aromatic heterocycle like pyridine (B92270) or thiophene (B33073) to modulate properties such as solubility or metabolic stability. Another example could be the replacement of a carboxyl group with a tetrazole, a common bioisostere.

Scaffold hopping is a more drastic approach where the central core or framework of the molecule is replaced with a structurally different scaffold, while preserving the spatial arrangement of key functional groups essential for binding to the biological target. nih.govnih.gov This strategy can lead to the discovery of entirely new classes of compounds. For a 2-chloro-N-phenylacetamide lead compound, a scaffold hop might involve replacing the entire N-phenylacetamide core with a different chemical framework that can present the chloro- and substituted aryl functionalities in a similar three-dimensional orientation.

These twin methods are powerful tools for lead generation and optimization, allowing chemists to explore novel chemical spaces and design improved therapeutic agents. nih.govu-strasbg.fr

Compound Names Mentioned

2-chloro-N-(4-propylphenyl)acetamide

N-(2-hydroxy-4-nitrophenyl)benzamide

N-(2-hydroxyphenyl)acetamide

N-phenyl chloroacetamide

N-(4-methylphenyl) chloroacetamide

N-(4-methoxyphenyl) chloroacetamide

N-(4-chlorophenyl) chloroacetamide

N-(4-bromophenyl)-2-chloroacetamide

N-(4-fluorophenyl) chloroacetamide

N-(4-iodophenyl) chloroacetamide

N-(4-acetylphenyl) chloroacetamide

N-(4-hydroxyphenyl) chloroacetamide

N-(4-cyanophenyl) chloroacetamide

N-(3-cyanophenyl) chloroacetamide

N-(3-bromophenyl) chloroacetamide

2-chloro-N-(phenyl)-acetamide

2-chloro-N-(2-chlorophenyl)-acetamide

2-chloro-N-(3-methylphenyl)-acetamide

N-(4-(4-(4-Chlorophenyl)thiazol-2-ylamino)phenyl)acetamide

N-(4-((4-(4-Bromophenyl)thiazol-2-yl)amino)phenyl)acetamide

N-(4-((4-Phenylthiazol-2-yl)amino)phenyl)acetamide

2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide

2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxy-2-thienyl)methyl]acetamide

2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide

2-mercaptobenzimidazole

3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one

3-chloro-β-lactam

3,3-dichloro-β-lactam

azetidin-2-one

2,4-diphenyl-5H-indeno[1,2-b]pyridine

fluoroacyzine

etmozin

nonachlazine

10H-phenothiazine

Nabumetone

Nemuliside

3-(3,4-dichlorophenyl)-1,1-dimethylurea

penicillin G

Computational Approaches to SAR

Computational methods are integral to modern drug discovery, providing powerful tools to investigate Structure-Activity Relationships (SAR). These approaches allow for the rational design of novel molecules and the optimization of existing ones by predicting their biological activity and interactions with target macromolecules. For the class of N-arylacetamides, including this compound, computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore generation, and molecular docking are employed to elucidate the key structural features governing their biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org QSAR models are developed by correlating variations in molecular descriptors (physicochemical properties or theoretical parameters) with changes in the observed biological response. wikipedia.org

For the N-(substituted phenyl)-2-chloroacetamide series, QSAR studies have been instrumental in understanding how different substituents on the phenyl ring influence their biological potential, such as antimicrobial activity. nih.gov These studies have confirmed that the biological activity of chloroacetamides is significantly dependent on the position and nature of the substituents attached to the phenyl ring. nih.gov Key molecular descriptors often considered in these analyses include lipophilicity (log P), electronic parameters (Hammett constants), and steric factors (molar refractivity).

A typical QSAR study on N-arylacetamides would involve synthesizing a series of analogs with varied substituents on the phenyl ring and evaluating their biological activity. The resulting data is then analyzed to build a regression model. For instance, studies have shown that halogenated para-substituted phenyl rings in chloroacetamides can lead to higher activity, which is attributed to increased lipophilicity that may facilitate passage through biological membranes like the phospholipid bilayer of a cell. nih.gov

The general form of a QSAR model is expressed as: Activity = f(Molecular Descriptors) + error wikipedia.org

By establishing a statistically significant model, the activity of new, unsynthesized compounds like this compound can be predicted, guiding the prioritization of synthetic efforts toward molecules with the most promising profiles. wikipedia.org

Below is an interactive table representing hypothetical data that would be used to construct a QSAR model for a series of N-arylacetamide derivatives.

| Compound ID | Substituent (R) | logP (Lipophilicity) | Electronic Parameter (σ) | Steric Parameter (MR) | Observed Activity (IC₅₀, µM) |

| 1 | -H | 2.10 | 0.00 | 1.03 | 50.5 |

| 2 | 4-Cl | 2.80 | 0.23 | 6.03 | 15.2 |

| 3 | 4-F | 2.25 | 0.06 | 0.92 | 25.8 |

| 4 | 4-CH₃ | 2.65 | -0.17 | 5.65 | 30.1 |

| 5 | 4-Propyl | 3.68 | -0.13 | 15.55 | (Predicted) |

| 6 | 3-Br | 3.01 | 0.39 | 8.88 | 12.7 |

This table is illustrative. The activity for this compound (Compound 5) is marked as "Predicted" as it would be estimated using the QSAR model derived from the other compounds.

Pharmacophore Generation and Virtual Screening

Pharmacophore modeling is another key computational strategy used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. nih.gov

These models can be generated in two primary ways:

Ligand-based: When the structures of several active molecules are known but the target structure is not, a pharmacophore model can be derived by aligning the active compounds and identifying common chemical features responsible for their activity. dovepress.com

Structure-based: If the 3D structure of the biological target (e.g., an enzyme or receptor) is available, a pharmacophore can be generated by identifying the key interaction points within the active site. mdpi.com

For a compound like this compound, a pharmacophore model would likely highlight the N-H group as a hydrogen bond donor, the carbonyl oxygen as a hydrogen bond acceptor, the propyl-substituted phenyl ring as a significant hydrophobic and aromatic feature, and the chlorine atom as a potential halogen bond donor or hydrophobic feature.

Once a robust pharmacophore model is developed, it can be used as a 3D query to perform virtual screening on large chemical databases. nih.govmdpi.com This process filters extensive libraries to identify novel molecules that match the pharmacophoric features, thus having a higher probability of being active against the target of interest. dovepress.com This approach accelerates the discovery of new chemical entities that share the necessary structural characteristics for biological activity but may have entirely different core scaffolds. nih.gov

| Pharmacophoric Feature | Corresponding Moiety in this compound |

| Hydrogen Bond Donor (HBD) | Amide N-H |

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen (C=O) |

| Hydrophobic/Aromatic (HY/AR) | 4-Propylphenyl Ring |

| Hydrophobic (HY) | Propyl Group, Chloro-methyl Group |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of a ligand (such as this compound) when bound to a specific region of a target macromolecule, typically the active site of a protein. orientjchem.orgresearchgate.net This method is crucial for understanding the molecular basis of a compound's activity by visualizing its binding mode and interactions at an atomic level. semanticscholar.org

The docking process involves two main steps:

Conformational Sampling: The algorithm explores a wide range of possible conformations of the ligand and its orientations within the target's binding site.

Scoring Function: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose, ranking them to identify the most likely binding mode. semanticscholar.org

For N-arylacetamide derivatives, docking studies have been successfully used to investigate their interactions with various enzymes, such as cyclooxygenases (COX), carbonic anhydrases, and bacterial proteins. orientjchem.orgsemanticscholar.orgnih.gov In a hypothetical docking simulation of this compound into an enzyme active site, the following interactions would be analyzed:

Hydrogen Bonding: The amide N-H and carbonyl oxygen are key sites for forming hydrogen bonds with amino acid residues (e.g., serine, threonine, or backbone amides) in the active site.

Hydrophobic Interactions: The 4-propylphenyl group would likely be oriented towards a hydrophobic pocket within the active site, interacting with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine.

Pi-Pi Stacking: The aromatic phenyl ring could engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

The results of docking simulations, including the binding energy and specific interactions, provide valuable insights for SAR studies. They can explain why certain structural modifications enhance or diminish activity and guide the rational design of more potent analogs by optimizing these ligand-target interactions. orientjchem.orgnih.gov

| Type of Interaction | Potential Interacting Moiety of the Compound | Example Interacting Amino Acid Residue |

| Hydrogen Bonding | Amide N-H, Carbonyl C=O | Serine, Aspartate, Histidine |

| Hydrophobic Interaction | Propyl Group, Phenyl Ring, Chloromethyl Group | Leucine, Valine, Alanine, Isoleucine |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

Theoretical and Computational Chemistry Applications

Quantum Mechanical (QM) Studies

Quantum mechanical calculations offer a detailed view of the electronic landscape of 2-chloro-N-(4-propylphenyl)acetamide. By solving the Schrödinger equation for the molecule, researchers can obtain accurate information about its structure and reactivity.

The electronic structure of a molecule dictates its chemical properties. For acetamide (B32628) derivatives, understanding the distribution of electrons is key. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy gap between HOMO and LUMO provides insights into the molecule's reactivity and stability.

In a study on the related compound 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, Density Functional Theory (DFT) calculations were used to analyze the frontier molecular orbitals. nih.gov The HOMO was found to be delocalized over the entire molecule, while the LUMO was concentrated on the phenylacetamide moiety. nih.gov This distribution is crucial for understanding the electronic transitions and potential reaction sites of the molecule. The calculated HOMO-LUMO energy gap for this related compound was found to be 5.23 eV, indicating its relative stability. nih.gov

Table 1: Frontier Molecular Orbital Energies for a Related Acetamide Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.05 |

| LUMO | -0.82 |

| Energy Gap | 5.23 |

Data derived from studies on 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide. nih.gov

Advanced quantum mechanical methods are employed to map out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms, identification of transition states, and calculation of activation energies. For this compound, these methods can be used to study its synthesis, degradation, and potential metabolic pathways. While specific studies on this exact molecule are not prevalent, the methodologies are well-established for this class of compounds.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of molecules, allowing researchers to observe their movements and interactions over time. This is particularly useful for studying large, flexible molecules and their interactions with other molecules, such as proteins.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. MD simulations can be used to explore the different conformations that this compound can adopt and to understand its flexibility. In crystal structures of similar compounds, such as 2-chloro-N-(4-hydroxyphenyl)acetamide, the molecule is observed to be nearly planar, with a slight twist between the phenyl ring and the acetamide group. nih.gov This conformation is stabilized by intramolecular hydrogen bonds. nih.gov MD simulations can reveal how this conformation behaves in different environments, such as in solution.

Understanding how a molecule interacts with a protein is fundamental in drug discovery. MD simulations can provide an atomic-level view of these interactions, showing how a ligand binds to a protein's active site and the dynamics of this interaction over time. rsc.org Although specific ligand-protein interaction studies for this compound are not widely published, research on derivatives has shown their potential as inhibitors of enzymes like monoamine oxidase A (MAO-A). nih.gov MD simulations of a potent derivative revealed time-dependent interactions with the enzyme, providing insights into its mechanism of action. nih.gov

Theoretical Predictions in Compound Design

The insights gained from QM and MD studies can be used to design new compounds with improved properties. For example, by understanding the structure-activity relationships of a series of compounds, researchers can make targeted modifications to a parent molecule like this compound to enhance its desired activity or to reduce potential side effects. Computational screening of large chemical databases, guided by pharmacophore models developed from active compounds, is a powerful strategy for identifying new potential drug candidates. nih.gov

Force Field Development and Validation for Chloroacetamide Systems

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions at an atomic level. The accuracy of these simulations is fundamentally dependent on the quality of the underlying empirical force field. ethz.ch A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of particles (atoms) as a function of their coordinates. ethz.chacs.org For novel or specialized molecules like this compound, existing generic force fields may not provide sufficient accuracy, necessitating the development and validation of specific parameters. ethz.ch

The process of force field development is a meticulous task that involves parameterizing various terms that define the molecule's energetics. ethz.chnih.gov These terms typically include:

Bonded terms: Bond stretching (bond lengths), angle bending (bond angles), and dihedral angle torsions.

Non-bonded terms: van der Waals interactions (modeled, for example, by a Lennard-Jones potential) and electrostatic interactions (modeled using atomic partial charges). researchgate.net

Parameterization is often a hierarchical process. nih.gov Bond and angle parameters can be derived from high-level quantum mechanics (QM) calculations (e.g., Density Functional Theory, DFT) on small, representative molecular fragments. nih.gov More complex parameters, such as those for dihedral angles, which govern the conformational preferences of the molecule, are often fitted to reproduce the potential energy surfaces calculated by QM methods. nih.govnih.gov Atomic partial charges are critical for describing electrostatic interactions and are typically derived to fit the QM electrostatic potential. ethz.ch

For chloroacetamide systems, special attention must be paid to the parameters involving the chloro- and acetamide groups to accurately model their electronic and steric properties. The development process for a related molecule, acetamide, involved systematically fitting atomic charges to reproduce experimental properties like the dielectric constant, while Lennard-Jones parameters were adjusted to match density and surface tension. researchgate.net A similar approach could be adopted for chloroacetamides.

Validation is a crucial final step to ensure the developed force field can reliably predict the properties of the system. acs.org This involves running MD simulations with the new parameters and comparing the results against a range of experimental data or high-level QM calculations that were not used in the initial parameterization. acs.orgresearchgate.net For a system like this compound, validation could involve comparing simulated properties such as melt density, heat of vaporization, or crystal structure conformations with their corresponding experimental values. nih.govfigshare.com The successful development and validation of a force field for chloroacetamide systems would enable more accurate and predictive MD simulations to explore their conformational dynamics, interactions with biological targets, and condensed-phase properties. ethz.ch

Table 2: Components of a Typical Classical Force Field for Molecular Simulations

| Parameter Type | Energy Term | Description | Source of Parameters |

| Bond Stretching | Ebond = Σ kb(r - r0)2 | Energy required to stretch or compress a bond from its equilibrium length (r0). | Quantum mechanics calculations, spectroscopic data (e.g., IR). |

| Angle Bending | Eangle = Σ kθ(θ - θ0)2 | Energy required to bend an angle from its equilibrium value (θ0). | Quantum mechanics calculations, spectroscopic data. |

| Dihedral Torsion | Edihedral = Σ Vn[1 + cos(nφ - δ)] | Energy associated with rotation around a bond, describing conformational preferences. | Fitting to quantum mechanics rotational energy profiles. nih.gov |

| van der Waals | EvdW = Σ [ (Aij/rij12) - (Bij/rij6) ] | Describes short-range repulsion and long-range attraction between atom pairs (Lennard-Jones potential). | Fitting to experimental data of pure liquids (e.g., density, heat of vaporization). researchgate.net |

| Electrostatic | ECoulomb = Σ (qiqj) / (εrij) | Describes the interaction between atomic partial charges (q). | Fitting to quantum mechanics electrostatic potential. ethz.ch |

Advanced Analytical Methodologies for Characterization and Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural confirmation of newly synthesized molecules like 2-chloro-N-(4-propylphenyl)acetamide. These techniques probe the molecular structure at the atomic and functional group level, providing a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the chloroacetamide group, the protons of the propyl group, and the amide proton.

Aromatic Protons: The protons on the 4-propylphenyl ring would typically appear as a set of doublets in the aromatic region of the spectrum.

Amide Proton: A broad singlet corresponding to the N-H proton is expected, with its chemical shift being solvent-dependent.

Chloroacetamide Protons: A singlet for the two protons of the -CH₂Cl group would be observed.

Propyl Group Protons: The protons of the propyl group would exhibit characteristic triplet and sextet patterns.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon environments in the molecule. The spectrum for this compound would show distinct peaks for the carbonyl carbon, the aromatic carbons, the methylene carbon of the chloroacetamide group, and the carbons of the propyl group. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, further confirming the structure.

Expected ¹H and ¹³C NMR Data for this compound (based on analogous compounds)

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Amide (N-H) | ~8.0-10.5 (broad singlet) | - |

| Aromatic (C-H) | ~7.0-7.6 (multiplets) | ~115-140 |

| Chloroacetamide (-CH₂Cl) | ~4.1-4.3 (singlet) | ~42-45 |

| Propyl (-CH₂CH₂CH₃) | ~2.5 (triplet) | ~37 |

| Propyl (-CH₂CH₂CH₃) | ~1.6 (sextet) | ~24 |

| Propyl (-CH₂CH₂CH₃) | ~0.9 (triplet) | ~14 |

| Carbonyl (C=O) | - | ~164-167 |

| Aromatic (C-N) | - | ~135-140 |

| Aromatic (C-propyl) | - | ~130-135 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), it becomes a highly sensitive and selective tool for identification and quantification.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, along with a characteristic [M+2]⁺ peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the cleavage of the amide bond and the loss of the chloroacetyl group.

Common Fragmentation Pathways for N-Arylacetamides:

Loss of the chloroacetyl group (•CH₂Cl)

Cleavage of the amide C-N bond

Fragmentation of the alkyl side chain on the phenyl ring

Electrospray Ionization (ESI-MS/MS) can provide further structural information through controlled fragmentation of the parent ion.

Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

| [M]⁺ | 211 | Molecular ion (with ³⁵Cl) |

| [M+2]⁺ | 213 | Molecular ion (with ³⁷Cl) |

| [M - CH₂Cl]⁺ | 134 | Loss of the chloroacetyl group |

| [C₉H₁₂N]⁺ | 134 | Fragment corresponding to 4-propylaniline (B1194406) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-Cl bonds. nist.gov

Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3200-3400 | Amide N-H stretching |

| C-H Stretch (Aromatic) | ~3000-3100 | Aromatic C-H stretching |

| C-H Stretch (Aliphatic) | ~2850-2960 | Aliphatic C-H stretching |

| C=O Stretch (Amide I) | ~1650-1680 | Amide carbonyl stretching |

| N-H Bend (Amide II) | ~1520-1570 | Amide N-H bending |

| C-Cl Stretch | ~600-800 | Carbon-chlorine stretching |

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and impurities, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For a compound like this compound, a reverse-phase HPLC method would be most suitable.

Typical HPLC Parameters for Analysis of N-Arylacetamides:

| Parameter | Condition |

| Column | C18 (Octadecylsilane) |

| Mobile Phase | A mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. |

| Detection | UV detection, typically in the range of 220-280 nm, where the aromatic ring absorbs. |

| Flow Rate | 0.5 - 1.5 mL/min |

This method would allow for the determination of the purity of a sample of this compound and for its quantification in various matrices.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. While this compound itself may have limited volatility, GC can be used to analyze for volatile impurities or degradation products. It can also be used for the analysis of the starting materials, such as 4-propylaniline.

Typical GC Parameters for Analysis of Related Anilines:

| Parameter | Condition |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17). |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | Sufficiently high to ensure volatilization without degradation. |

| Detector | Flame Ionization Detector (FID) for general-purpose analysis or a mass spectrometer (GC-MS) for definitive identification. |

GC analysis would be particularly useful in monitoring the progress of the synthesis of this compound by analyzing the consumption of the volatile starting materials.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Purity Assessment

Thin Layer Chromatography (TLC) is a fundamental and highly effective chromatographic technique employed for the rapid, qualitative analysis of this compound. Its application is twofold: monitoring the progress of the synthesis reaction and assessing the purity of the final product. libretexts.org

During the synthesis of this compound, which typically involves the acylation of 4-propylaniline with chloroacetyl chloride, TLC is used to track the consumption of the reactants and the formation of the product. ijpsr.info To achieve this, a small sample, or aliquot, is periodically drawn from the reaction mixture and spotted onto a TLC plate. libretexts.org A typical setup involves a three-lane spotting pattern on a single plate: rochester.edu

Lane 1 (Reference): A spot of the pure starting material (e.g., 4-propylaniline).

Lane 2 (Co-spot): A spot of the reaction mixture directly on top of a spot of the starting material. This lane is crucial for confirming the identity of the starting material spot in the reaction mixture, especially if the product's retention factor (Rf) is very close to that of the reactant. rochester.edu

Lane 3 (Reaction Mixture): A spot of the aliquot from the reaction vessel.

The plate is then developed in a suitable solvent system. As the reaction progresses, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot, corresponding to the this compound product, will appear and intensify. youtube.com The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org

For qualitative purity assessment, a diluted sample of the final, isolated this compound is spotted on a TLC plate and eluted. A single spot indicates a high degree of purity. libretexts.org Conversely, the presence of multiple spots signifies the existence of impurities, such as unreacted starting materials or byproducts from side reactions. libretexts.org The retention factor (Rf), the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter. The Rf value is dependent on the polarity of the compound, the stationary phase (typically silica (B1680970) gel), and the mobile phase (solvent system). scribd.com For N-arylacetamides, which are moderately polar, solvent systems often consist of a mixture of a nonpolar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone). scribd.com The polarity of the solvent mixture can be adjusted to achieve optimal separation of spots, ideally with the product having an Rf value between 0.3 and 0.4. rochester.edu

Below is an interactive table illustrating hypothetical TLC data for the synthesis of this compound, demonstrating how Rf values change with the solvent system and how they are used to distinguish between the reactant and the product.

| Compound | Expected Polarity | Rf Value | Observation |

|---|---|---|---|

| 4-propylaniline (Starting Material) | More Polar | 0.25 | Visible at the start of the reaction; fades as the reaction proceeds. |

| This compound (Product) | Less Polar | 0.45 | Appears and intensifies as the reaction proceeds. A single spot in the final product indicates purity. |

Advanced Characterization of Synthetic Intermediates and Degradation Products

Beyond routine monitoring, the comprehensive analysis of this compound requires the use of advanced analytical techniques to identify and characterize synthetic intermediates, byproducts, and potential degradation products. ijpsr.info The presence of such impurities, even in trace amounts, can be significant, and their structural elucidation is essential for process control and product quality.

The primary synthetic intermediates are the starting materials themselves: 4-propylaniline and chloroacetyl chloride. Incomplete reactions can lead to their presence in the final product. Other process-related impurities may arise from side reactions. For instance, the acylation of adenine (B156593) with chloroacetyl chloride, a similar reaction, has been shown to produce a diamide (B1670390) byproduct, 2-chloro-N-(9-(2-chloroacetyl)-9H-purin-6-yl) acetamide (B32628), under certain conditions. azerbaijanmedicaljournal.net While less common with anilines, over-acylation or other side reactions are possibilities. Furthermore, the hydrolysis of chloroacetyl chloride to chloroacetic acid can introduce acidic impurities into the reaction mixture.

Advanced analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose. LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, allowing for the detection and structural identification of impurities at very low concentrations. azerbaijanmedicaljournal.net NMR spectroscopy provides detailed information about the molecular structure of the main compound and any impurities present. neliti.com

For example, in the characterization of 2-chloro-N-(4-hydroxyphenyl)acetamide, a related compound, High-Resolution Mass Spectrometry (HRMS) was used to confirm the elemental composition, while 1H and 13C NMR were used to establish the precise chemical structure. nih.gov Similar techniques would be applied to identify an unknown impurity in a sample of this compound. The impurity would first be separated by LC, and its molecular weight determined by MS. Fragmentation patterns from MS/MS analysis would then provide clues to its structure, which could be definitively confirmed by isolating the impurity and analyzing it via NMR.

The table below summarizes potential impurities and intermediates associated with the synthesis of this compound and the analytical methods used for their characterization.

| Compound Name | Potential Origin | Key Analytical Data for Characterization |

| 4-propylaniline | Unreacted starting material | Expected [M+H]⁺: 136.11 |

| Chloroacetic acid | Hydrolysis of chloroacetyl chloride | Expected [M-H]⁻: 92.98 |

| N,N'-bis(4-propylphenyl)oxamide | Dimerization/side reaction | Expected [M+H]⁺: 325.20 |

| Di(4-propylphenyl)amine | Impurity in starting material or side reaction | Expected [M+H]⁺: 254.20 |

Future Directions and Emerging Research Avenues

Development of Next-Generation Chloroacetamide Analogues with Enhanced Selectivity

The development of new chloroacetamide analogues is a primary focus of ongoing research, aiming to create molecules with improved efficacy and selectivity for their intended biological targets. This involves meticulous structure-activity relationship (SAR) studies to understand how modifications to the molecular scaffold of compounds like 2-chloro-N-(4-propylphenyl)acetamide influence their activity.

Research has shown that the herbicidal activity of chloroacetamides is intrinsically linked to their molecular structure, including stereochemistry, lipophilicity, and the nature of substituents on the aromatic ring. researchgate.netresearchgate.net For instance, only the (S)-enantiomers of chiral chloroacetamides like metolachlor (B1676510) are active inhibitors of the target enzyme, very-long-chain fatty acid (VLCFA) synthase. nih.govresearchgate.net Future work will likely involve the synthesis and screening of a diverse library of analogues of this compound. By systematically altering the N-phenyl substituent (e.g., changing the position or nature of the alkyl group) and exploring other modifications, researchers can fine-tune the molecule's properties.

Multivariate analysis of newly synthesized chloroacetamide derivatives has identified that the total number of carbon atoms, which influences lipophilicity, and the chemical nature of substituents play a major role in the compound's biological profile. nih.govresearchgate.net The goal is to design next-generation compounds that exhibit high affinity for their primary target while minimizing interactions with off-target proteins, thereby enhancing selectivity and performance. researchgate.netnih.govnih.gov This strategy is not limited to herbicides; the chloroacetamide "warhead" is also being incorporated into designs for irreversible enzyme inhibitors for therapeutic targets, such as Fibroblast Growth Factor Receptors (FGFR), where high selectivity is critical. nih.gov

Table 1: Key Structural Factors Influencing Chloroacetamide Analogue Activity

| Structural Feature | Influence on Activity | Research Finding |

| Stereochemistry | Determines binding and inhibition of target enzymes. | Only the (S)-enantiomers of chiral chloroacetamides (e.g., metolachlor) are biologically active. nih.govresearchgate.net |

| N-Aryl Substituents | Affects lipophilicity, water solubility, and target specificity. | The total number of carbon atoms and the nature of the hydrocarbon substituent are major determinants of the biological profile. nih.govresearchgate.net |

| Amide Moiety | Essential for interaction with the target's active site. | Modifications can alter binding affinity and reactivity. researchgate.netnih.gov |

| Chloroacetyl Group | Acts as a reactive "warhead" for covalent bond formation. | The electrophilic chlorine atom is key for the alkylating reactivity and irreversible inhibition mechanism. researchgate.netnih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the discovery and design of new chemical entities. mdpi.comnih.gov For chloroacetamide research, these computational tools offer a pathway to accelerate the development of novel analogues with desired properties. Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established computational method used to correlate a compound's chemical structure with its biological activity. psu.eduresearchgate.net

Modern approaches now employ advanced ML algorithms—such as random forests, support vector machines, and deep neural networks—to build more accurate and predictive QSAR models. nih.govnih.gov These models can be trained on existing data from various chloroacetamide derivatives to predict the herbicidal or inhibitory activity of new, untested virtual compounds. researchgate.netnih.gov This in silico screening process allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. researchgate.net

Advanced Mechanistic Elucidation of Biological Actions and Potential Off-Target Effects

The primary mode of action for herbicidal chloroacetamides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. researchgate.netnih.gov These compounds act by inhibiting the condensing enzyme VLCFA elongase (also called VLCFA synthase), which catalyzes the first step in the elongation of fatty acids with more than 18 carbon atoms. researchgate.netnih.govjst.go.jp This inhibition is potent, with half-inhibition (I50) values in the nanomolar range, and is believed to be irreversible. researchgate.netjst.go.jp

Advanced mechanistic studies have provided direct evidence that chloroacetamides covalently bind to the active site cysteine residue of the condensing enzyme. nih.gov This alkylating reactivity is a hallmark of the chloroacetamide moiety. researchgate.net However, this same reactivity suggests the potential for off-target effects, as the compound could react with cysteine residues in other proteins. Indeed, research has shown that some chloroacetamides can inhibit other condensing enzymes, such as plant chalcone (B49325) synthase, though often with lower sensitivity. nih.govjst.go.jp

Future research will focus on a more granular understanding of these interactions. Proteomic approaches can identify the full spectrum of proteins that interact with this compound within a cell, distinguishing the primary target from potential off-target binders. Investigating the compound's impact on other cellular processes, such as the generation of reactive oxygen species (ROS) and the induction of apoptosis, will provide a more complete picture of its biological actions. nih.gov Understanding these off-target effects is crucial for designing next-generation analogues with improved selectivity and for exploring new therapeutic or biotechnological applications.

Applications in Chemical Biology, Agrochemical Sciences, and Material Science

The future research directions for this compound and its analogues extend beyond traditional agrochemistry into diverse scientific fields.

Agrochemical Sciences: The primary application remains in agriculture. Continued research aims to develop new chloroacetamide-based herbicides with different weed control spectrums and improved crop selectivity. fao.orgawsjournal.org Beyond herbicidal activity, studies have shown that some chloroacetamide derivatives possess potent antifungal properties, suggesting a potential new class of fungicides for controlling plant pathogens and human fungal infections like fusariosis. ufrgs.brnih.gov